molecular formula C8H18O4Si B103635 2,2-Dimethyl-1,3,6,9-tetraoxa-2-silacycloundecane CAS No. 18339-94-1

2,2-Dimethyl-1,3,6,9-tetraoxa-2-silacycloundecane

Cat. No. B103635
CAS RN: 18339-94-1
M. Wt: 206.31 g/mol
InChI Key: UXWKDYXFUUBISW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of silacyclic compounds has been explored through various reactions. In one study, unsymmetrical 2,3-dimethyl-5-silaspiro[4.4]nona-2,7-diene was prepared using a dissolving-metal reaction between 1,1-dichloro-1-silacyclopent-3-ene and 2,3-dimethyl-1,3-butadiene. This process led to the formation of a dimer, 2,3,12,13-tetramethyl-5,10-disiladispiro[4.4.4.4]octadeca-2,7,12,16-tetraene, in high yields when catalyzed by alkyllithium reagents and hexamethylphosphoramide (HMPA) .

Molecular Structure Analysis

The molecular structure of silacyclic compounds has been determined using various techniques. For instance, the gas-phase molecular structure of 2,2-dimethyl-1,3-dioxa-2-silacyclohexane was elucidated by electron diffraction. The data revealed a chair conformation of the six-membered ring with CS symmetry. The study provided detailed bond lengths and angles, such as Si-O and Si-C bond lengths, and highlighted the flattening of the ring in the vicinity of the Si heteroatom compared to cyclohexane .

Chemical Reactions Analysis

Silacyclic compounds undergo a range of chemical reactions. Photooxygenation of 1,1-dimethyl-2,3,4,5-tetraphenyl-1-silacyclopentadiene yielded a novel oxygenation product, 2,4-dioxa-3-silabicyclo[3.2.0]hept-6-ene, which could be further converted to isodidesyl and didesyl on alumina. Additionally, valence bond isomerization of this compound to 1,3-dioxa-2-silacyclohepta-4,6-diene was observed to occur both thermally and photochemically .

Physical and Chemical Properties Analysis

The physical and chemical properties of silacyclic compounds are closely related to their molecular structure. The electron diffraction study of 2,2-dimethyl-1,3-dioxa-2-silacyclohexane not only provided structural information but also implied certain physical characteristics, such as the stability of the chair conformation and the influence of the Si atom on the ring's conformation. These properties are essential for understanding the reactivity and potential applications of these compounds .

Scientific Research Applications

  • Biological Activities and Binding Studies :

    • A series of compounds, including derivatives of 2,2-Dimethyl-1,3,6,9-tetraoxa-2-silacycloundecane, were synthesized and their biological activities were evaluated. Specifically, these compounds exhibited significant anti-HIV-1 activities, as assessed through enzyme-linked immunosorbent assay (ELISA) against HIV-1 (IIIB) replication in cell culture. A docking study provided insights into the binding mode of these compounds, indicating a possible crucial role of a hydrogen bond with protein residues in their anti-HIV-1 activities (Li, Wang, Wang, & Yan, 2019).
  • Molecular Interactions and Complex Formation :

    • The compound has been utilized to study molecular interactions and complex formations. For instance, a study on ligand-receptor interactions in water explored the binding properties of a related macrocyclic ligand towards Zn(II) and anions. It was found that the ligand forms mononuclear species with Zn(II), which can further bind to anions at physiologically important pH values, demonstrating the compound's potential in studying complex molecular interactions (Ambrosi et al., 2011).
  • Chemical Synthesis and Anticancer Potential :

    • In the realm of chemical synthesis, compounds structurally similar to 2,2-Dimethyl-1,3,6,9-tetraoxa-2-silacycloundecane have been synthesized and their potential as anticancer drugs has been explored. Dimethylsilane polyamines, analogues of spermine with a dimethylsilane group, showed promising results in studies investigating their accumulation in cells and potential cytotoxic mechanisms. These findings open up new possibilities for the use of related compounds in cancer treatment and drug development (Le Roch et al., 2002).
  • Structural Analysis and Pharmacological Evaluation :

    • A variety of structurally related compounds have undergone pharmacological evaluation to determine their activities and potential uses. For example, ligand-receptor interactions were studied for a set of compounds, providing valuable insights into their structural requirements for binding and activity. These studies are crucial for understanding the pharmacological potential and developing new drugs (Dionne et al., 1986).
  • Skin Sensitization Potency Assessment :

    • Research into the skin sensitization potency of compounds with structural similarities has been conducted to assess their biocompatibility, especially in the context of developing new materials like dental composites. This research is critical for ensuring the safety and effectiveness of new materials used in medical applications (Kostoryz et al., 2006).

properties

IUPAC Name

2,2-dimethyl-1,3,6,9-tetraoxa-2-silacycloundecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O4Si/c1-13(2)11-7-5-9-3-4-10-6-8-12-13/h3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXWKDYXFUUBISW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si]1(OCCOCCOCCO1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90939714
Record name 2,2-Dimethyl-1,3,6,9-tetraoxa-2-silacycloundecane
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URL https://comptox.epa.gov/dashboard/DTXSID90939714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethyl-1,3,6,9-tetraoxa-2-silacycloundecane

CAS RN

18339-94-1
Record name 2,2-Dimethyl-1,3,6,9-tetraoxa-2-silacycloundecane
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URL https://commonchemistry.cas.org/detail?cas_rn=18339-94-1
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Record name 2,2-Dimethyl-1,3,6,9-tetraoxa-2-silacycloundecane
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018339941
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2-Dimethyl-1,3,6,9-tetraoxa-2-silacycloundecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90939714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-dimethyl-1,3,6,9-tetraoxa-2-silacycloundecane
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